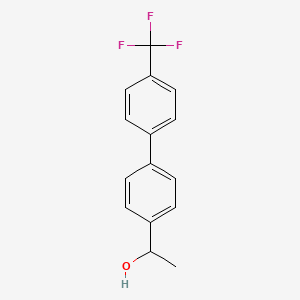

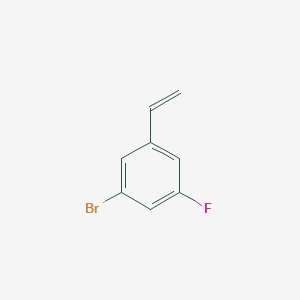

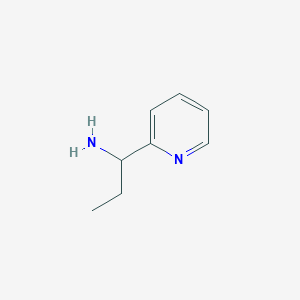

![molecular formula C13H19ClFNO B1322790 4-{[(2-氟苄基)氧基]甲基}哌啶盐酸盐 CAS No. 614731-80-5](/img/structure/B1322790.png)

4-{[(2-氟苄基)氧基]甲基}哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a derivative of benzylpiperazine, which is a class of organic compounds containing a benzyl group attached to a piperazine ring. The presence of the fluorine atom on the benzyl group and the specific substitution pattern on the piperidine ring suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the literature. For instance, the metabolites of a cerebral vasodilator containing a similar benzylpiperazine structure were synthesized to confirm their structures, which involved the preparation of compounds with specific substituents on the benzyl and piperazine moieties . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction followed by deoxygenation and ring saturation, indicating a possible synthetic route for the target compound . These methods could potentially be adapted for the synthesis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been characterized using various techniques. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, computational calculations, and FTIR spectroscopy . This provides a basis for understanding the conformational preferences of the piperidine ring and the potential interactions with other substituents, which would be relevant for the structural analysis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride.

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives can be inferred from the synthesis and reactions of similar compounds. For instance, the preparation of a novel oxime derivative of a methylbenzyl piperidinone involved a specific reaction with a chloropyridinyl compound . Furthermore, the synthesis of a fluorobenzyl tetrahydrochromenopyridinone from resorcinol and a piperidine carboxylate indicates the potential for complex transformations involving the piperidine ring and fluorobenzyl groups . These studies suggest that 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride could undergo various chemical reactions, leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of structurally similar compounds. The crystallographic data of related compounds provide insights into the solid-state properties, such as lattice parameters, space group, and hydrogen bonding patterns . The spectroscopic data, including IR and NMR spectra, are crucial for identifying functional groups and confirming molecular structures . These properties are essential for understanding the behavior of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride in different environments and could inform its potential applications.

科学研究应用

合成和结构分析

- 4-{[(2-氟苄基)氧基]甲基}哌啶盐酸盐及其衍生物已在各种合成和结构研究中得到探索。例如,已经实现了某些化合物的合成和结构表征,例如 3-(4-氟苄基)-8-羟基-1,2,3,4-四氢色满[3,4-c]吡啶-5-酮,证明了该化合物在化学合成中的多功能性 (段志,2005)。

放射化学研究和成像

- 该化合物已用于放射化学研究,特别是在特定 PET 放射性配体的开发中。研究已经合成和评估了含有 4-(4-氟苄基)哌啶部分的化合物,以了解其在成像中的潜力,例如 NR2B NMDA 受体 (Labas 等人,2011)。

生物活性与药理特性

- 还对与 4-{[(2-氟苄基)氧基]甲基}哌啶盐酸盐相关的化合物的生物活性和药理特性进行了研究。例如,研究已经研究了该化合物衍生物的抗菌和抗真菌活性,探索了它们作为药物的潜力 (Binici 等人,2021)。

在缓蚀中的应用

- 该化合物还发现在与缓蚀相关的研究中得到应用。量子化学计算和分子动力学模拟已被用于研究哌啶衍生物的吸附和缓蚀性能,包括与 4-{[(2-氟苄基)氧基]甲基}哌啶盐酸盐相关的衍生物 (Kaya 等人,2016)。

安全和危害

The safety data sheet for a similar compound, “4-(2-Fluorobenzyl)piperidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQZOSPXURUIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623848 |

Source

|

| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride | |

CAS RN |

614731-80-5 |

Source

|

| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

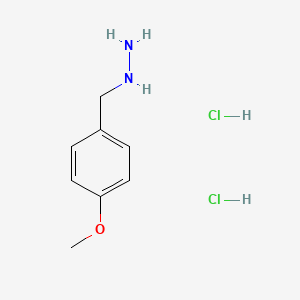

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)